Cas no 54090-85-6 (uroporphyrin i ethyl ester)

Uroporphyrin I ethyl ester is a porphyrin derivative widely utilized in biochemical and medical research, particularly in studies related to heme biosynthesis and porphyria disorders. Its ethyl ester form enhances solubility in organic solvents, facilitating experimental handling and analytical applications. This compound serves as a critical standard in chromatography and spectrophotometry for quantifying porphyrin levels in biological samples. Its high purity and stability make it suitable for precise diagnostic and research purposes. Additionally, uroporphyrin I ethyl ester is employed in photodynamic therapy research due to its light-absorbing properties. The compound's well-defined structure ensures reproducibility in scientific investigations.
uroporphyrin i ethyl ester structure
uroporphyrin i ethyl ester structure
Product Name:uroporphyrin i ethyl ester
CAS No:54090-85-6
MF:C48H54N4O16
MW:942.959574222565
CID:939638
PubChem ID:44134992
Update Time:2025-06-15

uroporphyrin i ethyl ester Chemical and Physical Properties

Names and Identifiers

    • uroporphyrin i ethyl ester
    • 2-[7,12,17-tris(carboxymethyl)-3,8,13,18-tetrakis(3-ethoxy-3-oxopropyl)-21,22-dihydroporphyrin-2-yl]acetic acid
    • 2,2',2'',2'''-[3,8,13,18-Tetrakis(3-ethoxy-3-oxopropyl)porphyrin-2,7,12,17-tetrayl]tetraacetic acid
    • Uroporphyrin I ethyl ester from bovine porphyric urine
    • 54090-85-6
    • DTXSID80657576
    • G91510
    • Inchi: 1S/C48H54N4O16/c1-5-65-45(61)13-9-25-29(17-41(53)54)37-22-34-27(11-15-47(63)67-7-3)31(19-43(57)58)39(51-34)24-36-28(12-16-48(64)68-8-4)32(20-44(59)60)40(52-36)23-35-26(10-14-46(62)66-6-2)30(18-42(55)56)38(50-35)21-33(25)49-37/h21-24,49-50H,5-20H2,1-4H3,(H,53,54)(H,55,56)(H,57,58)(H,59,60)/b33-21-,34-22-,35-23-,36-24-,37-22-,38-21-,39-24-,40-23-
    • InChI Key: PCDVIWJUMUKZAU-GOJGWFAPSA-N
    • SMILES: O(CC)C(CCC1C(CC(=O)O)=C2C=C3C(CCC(=O)OCC)=C(CC(=O)O)C(C=C4C(CCC(=O)OCC)=C(CC(=O)O)C(C=C5C(CCC(=O)OCC)=C(CC(=O)O)C(=CC=1N2)N5)=N4)=N3)=O |t:13,29,45,60|

Computed Properties

  • Exact Mass: 942.353
  • Monoisotopic Mass: 942.353
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 18
  • Heavy Atom Count: 68
  • Rotatable Bond Count: 28
  • Complexity: 1770
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 312A^2
  • XLogP3: 1.8

Experimental Properties

  • Density: 1.225
  • Boiling Point: 1178.7°C at 760 mmHg
  • Flash Point: 666.6°C
  • Refractive Index: 1.546

uroporphyrin i ethyl ester Security Information

  • WGK Germany:3
  • Storage Condition:−20°C

uroporphyrin i ethyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-224350-1 mg
Uroporphyrin I ethyl ester,
54090-85-6
1mg
¥752.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-224350-1mg
Uroporphyrin I ethyl ester,
54090-85-6
1mg
¥752.00 2023-09-05

Additional information on uroporphyrin i ethyl ester

Uroporphyrin I Ethyl Ester (CAS No. 54090-85-6): A Comprehensive Overview

The compound Uroporphyrin I Ethyl Ester, identified by the Chemical Abstracts Service Number (CAS No.) 54090-85-6, is a derivative of porphyrin, a class of heterocyclic macrocycles with significant biological and chemical relevance. Porphyrins are the core structures of essential biomolecules such as heme, which is a vital component of hemoglobin and myoglobin, and chlorophyll, crucial for photosynthesis in plants. The ethyl ester derivative of uroporphyrin I represents a modified form of this naturally occurring porphyrin, with potential applications in various fields, including pharmaceuticals, diagnostics, and materials science.

Uroporphyrin I is one of the major isomers of uroporphyrin, a porphyrinogen that can be converted into uroporphyrin through enzymatic processes in the body. The ethylation of uroporphyrin I at specific positions enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry. The compound's unique structure and properties have garnered interest from researchers exploring novel therapeutic agents and functional materials.

Recent studies have highlighted the potential of porphyrin derivatives in photodynamic therapy (PDT), a medical treatment that uses light-sensitive chemicals to kill cancer cells. Uroporphyrin I Ethyl Ester has been investigated for its ability to generate reactive oxygen species upon exposure to light, which can selectively target and destroy malignant cells while minimizing damage to healthy tissues. Preliminary research suggests that this compound may be particularly effective in treating superficial cancers and precancerous lesions.

In addition to its applications in oncology, Uroporphyrin I Ethyl Ester has shown promise in diagnostic imaging. Porphyrins are naturally accumulated in certain types of cancer cells due to increased activity of the enzyme delta-aminolevulinic acid dehydratase (ALAD). By leveraging this property, uroporphyrin derivatives can be used as contrast agents in fluorescence spectroscopy and imaging techniques. These methods enable early detection of tumors and monitoring of treatment response with high sensitivity.

The synthesis of Uroporphyrin I Ethyl Ester involves multi-step organic reactions, typically starting from porphobilinogen or other porphyrin precursors. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical and diagnostic applications. Researchers have also explored biotechnological approaches, such as enzymatic modification of natural porphyrins, to enhance the efficiency and sustainability of production.

The chemical properties of Uroporphyrin I Ethyl Ester make it a versatile building block for designing novel compounds with tailored functionalities. For instance, modifications at the ethyl ester groups can introduce additional reactive sites for further chemical derivatization. This flexibility has enabled the development of new drug candidates with enhanced bioavailability and targeted action. Moreover, the compound's ability to form metal complexes with transition metals like iron, copper, and manganese has opened avenues for applications in catalysis and material science.

Evaluation of the pharmacokinetic profile of Uroporphyrin I Ethyl Ester is crucial for determining its suitability for clinical use. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) properties to optimize dosing regimens and minimize potential side effects. Advanced computational models have been employed to predict how the compound behaves within biological systems, aiding in the rational design of next-generation porphyrin-based therapeutics.

The environmental impact of porphyrin derivatives has also been a subject of investigation. While these compounds offer numerous benefits in medicine and technology, their fate in ecosystems must be carefully assessed. Biodegradation studies have revealed that uroporphyrin derivatives can be metabolized by microbial communities under certain conditions. Understanding these processes is essential for developing environmentally sustainable applications.

In conclusion, Uroporphyrin I Ethyl Ester (CAS No. 54090-85-6) represents a promising compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it valuable for photodynamic therapy, diagnostic imaging, synthetic chemistry, and material science. Ongoing research continues to uncover new possibilities for leveraging this derivative's potential while addressing challenges related to synthesis scalability, pharmacokinetics, and environmental safety.

Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd